molecular formula C16H20BrN7O B12224293 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B12224293
M. Wt: 406.28 g/mol
InChI Key: MXEOCRVQJKGXSS-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a bromopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the bromopyrimidine derivative, followed by the formation of the piperazine and pyridazine intermediates. The final step involves the coupling of these intermediates with morpholine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used to study biological pathways and interactions, particularly those involving its target receptors or enzymes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
  • 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
  • 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Uniqueness

The uniqueness of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine lies in its specific substitution pattern and the presence of the bromopyrimidine group. This structural feature can impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20BrN7O

Molecular Weight

406.28 g/mol

IUPAC Name

4-[6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C16H20BrN7O/c17-13-11-18-16(19-12-13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2

InChI Key

MXEOCRVQJKGXSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=C(C=N4)Br

Origin of Product

United States

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